Limaprost alfadex belongs to the class of prostaglandin analogues, specifically as a derivative of prostaglandin E1. Its chemical structure is represented by the molecular formula with a molecular weight of approximately 380.5 g/mol . The compound is sourced from various pharmaceutical formulations, particularly in treatments for peripheral circulatory disorders.
The synthesis of limaprost alfadex involves several key steps:
The molecular structure of limaprost alfadex can be characterized by its unique configuration that allows it to interact effectively with biological receptors:
Limaprost undergoes various chemical reactions that are essential for its functionality:
These reactions are critical for optimizing the pharmacokinetic properties of limaprost alfadex.
Limaprost acts primarily as an agonist at prostaglandin E2 receptors:
The compound has been shown to significantly improve symptoms associated with peripheral circulatory failure and has demonstrated efficacy in clinical settings for conditions like lumbar spinal stenosis.
Limaprost alfadex exhibits several notable physical and chemical properties:
These properties make limaprost alfadex suitable for various pharmaceutical applications.
Limaprost alfadex has several significant applications in medical science:
Limaprost alfadex represents a pharmaceutical milestone as the first clinically approved ternary cyclodextrin (CyD) inclusion complex. This innovative formulation combines limaprost—a prostaglandin E1 analogue—with both α-cyclodextrin and β-cyclodextrin to overcome inherent stability and solubility challenges. Nuclear magnetic resonance (NMR) spectroscopy revealed that α-CyD selectively encapsulates the alkyl ω-chain (C16-C20) of limaprost, while β-CyD includes the five-membered cyclopentane ring (C8-C12) in aqueous solutions. This dual encapsulation creates a synergistic 1:1:1 stoichiometric complex that shields vulnerable molecular regions [1] [10].
Kinetic degradation studies demonstrate that the ternary complex fundamentally alters limaprost’s decomposition pathways. In free form, limaprost undergoes pH-dependent degradation via dehydration (yielding 11-deoxy-Δ10) and isomerization (yielding 8-iso derivatives). Notably, α-CyD accelerates dehydration by stabilizing the transition state of the ω-chain, whereas β-CyD promotes isomerization via ring interactions. When both CyDs are present, degradation rates increase for both pathways, confirming simultaneous binding rather than competitive inhibition [1] [6]. Solid-state stabilization is achieved through steric constraints: β-CyD’s inclusion of the five-membered ring impedes nucleophilic water attack, while α-CyD’s encapsulation of the ω-chain reduces conformational flexibility, collectively extending the drug’s shelf-life [8].
Table 1: Degradation Kinetics of Limaprost Under Different Cyclodextrin Conditions
System | Dehydration Rate Constant (×10⁻³ h⁻¹) | Isomerization Rate Constant (×10⁻³ h⁻¹) | Dominant Degradation Pathway |
---|---|---|---|
Limaprost Alone | 1.22 | 0.98 | Dehydration |
+ α-CyD | 3.15 | 1.04 | Dehydration (ω-chain catalysis) |
+ β-CyD | 1.30 | 2.87 | Isomerization (ring catalysis) |
+ α/β-CyD | 3.08 | 2.93 | Dual acceleration |
Data derived from aqueous kinetic studies at pH 7.0, 25°C [1] [10]
Initial formulations of limaprost alfadex (Opalmon® tablets) exhibited humidity sensitivity, necessitating advanced stabilization strategies. The addition of β-CyD as a ternary excipient significantly enhanced solid-state stability under high humidity (30°C, 75% RH). Solid-state ²H-NMR studies revealed that β-CyD reduces molecular mobility of water by 40% within the complex matrix, thereby limiting hydrolytic degradation. This "mobility restriction" mechanism is quantified by decreased spin-lattice relaxation times (T₁) of deuterated water in β-CyD-containing formulations [8].
Binding efficiency was optimized through cavity size matching: α-CyD’s smaller cavity diameter (4.7–5.3 Å) perfectly accommodates limaprost’s linear ω-chain, while β-CyD’s larger cavity (6.0–6.5 Å) enables high-affinity interactions with the prostaglandin ring (Ka = 4.2 × 10³ M⁻¹). Lyophilization of limaprost alfadex with dextran 40 and β-CyD yielded composites with 92% drug retention after 19 weeks under accelerated conditions, versus 68% without β-CyD [6] [8]. Further improvements utilized dextran as a co-former, which enhances glass transition temperature (Tg) by 15°C, reducing molecular diffusion and degradation kinetics [8].
Manufacturing limaprost alfadex demands precision in inclusion complex formation to ensure batch-to-batch consistency. Industrial-scale production employs lyophilization of aqueous solutions containing limaprost, α-CyD, and pharmaceutical excipients (e.g., dextran 40). This process involves:
Alternative methods like kneading and co-precipitation enable solvent-free or low-solvent production. Kneading involves grinding limaprost with α-CyD and minimal water/ethanol to form a paste, dried under vacuum. Co-precipitation dissolves limaprost in ethanol, mixes it with aqueous α-CyD, and induces crystallization via cooling. These methods achieve complexation efficiencies >85% but require stringent control of particle size to ensure dissolution uniformity [3] [7].
Hybrid approaches now integrate enzymatic synthesis with complexation:
Table 2: Scalable Manufacturing Methods for Limaprost Alfadex
Method | Complexation Efficiency (%) | Processing Time (h) | Key Advantage | Industrial Scalability |
---|---|---|---|---|
Lyophilization | 98 | 48 | High stability, low degradation | High (batch) |
Kneading | 86 | 6 | Solvent-free operation | Medium (batch) |
Co-precipitation | 92 | 12 | Low energy consumption | Medium (continuous) |
Spray Drying | 94 | 4 | Continuous processing | High (continuous) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7